6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine
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Overview
Description
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2,5-dimethoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The pathways involved in its mechanism of action include the induction of apoptosis and the inhibition of cell proliferation .
Comparison with Similar Compounds
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(2-methoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chloro and methoxy groups in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
IUPAC Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHELDNGGFCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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